8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methylbenzoate
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Overview
Description
8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methylbenzoate is a synthetic organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chromenone core structure with acetyl and methyl substituents, making it a valuable molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methylbenzoate typically involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized by the condensation of phenol derivatives with β-ketoesters in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction of the carbonyl groups can yield alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄); halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methylbenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes, optical brighteners, and fluorescent probes.
Mechanism of Action
The mechanism of action of 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methylbenzoate involves its interaction with various molecular targets. The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to anti-inflammatory effects . It can also interact with DNA and proteins, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate
- 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4-dimethoxybenzoate
- 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate
Uniqueness
8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both acetyl and methyl groups enhances its reactivity and potential for diverse applications compared to its analogs.
Properties
IUPAC Name |
(8-acetyl-4-methyl-2-oxochromen-7-yl) 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O5/c1-11-4-6-14(7-5-11)20(23)24-16-9-8-15-12(2)10-17(22)25-19(15)18(16)13(3)21/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYESBTJTAYEMCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C3=C(C=C2)C(=CC(=O)O3)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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